2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan
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Overview
Description
2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound features a furan ring substituted with a 2-methyl group and a 2-methylprop-2-en-1-ylsulfanyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with 2-methylprop-2-en-1-thiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of phase transfer catalysis (PTC) with benzyl triethyl ammonium chloride (BTEAC) as the catalyst can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated furans, nitrofurans.
Scientific Research Applications
2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane: A hydrocarbon with a similar structural motif but different functional groups.
2-Methyl-3-phenyl-2-propen-1-ol: A compound with a similar furan ring but different substituents.
Uniqueness
2-Methyl-3-[(2-methylprop-2-en-1-yl)sulfanyl]furan is unique due to its specific combination of a furan ring with a 2-methylprop-2-en-1-ylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61720-52-3 |
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Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methyl-3-(2-methylprop-2-enylsulfanyl)furan |
InChI |
InChI=1S/C9H12OS/c1-7(2)6-11-9-4-5-10-8(9)3/h4-5H,1,6H2,2-3H3 |
InChI Key |
BZWOVXZALNFRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SCC(=C)C |
Origin of Product |
United States |
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